N-(3-chloro-4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O2/c1-12-22-23-17-5-6-18(24-26(12)17)25-9-7-13(8-10-25)19(27)21-14-3-4-16(28-2)15(20)11-14/h3-6,11,13H,7-10H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKMPECYICVEBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with 3-methyl-1,2,4-triazole under acidic or basic conditions.
Introduction of the Piperidine Ring: The triazolopyridazine core is then reacted with a piperidine derivative, often through nucleophilic substitution or coupling reactions.
Attachment of the Chloromethoxyphenyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro-Methoxyphenyl Group
The 3-chloro substituent on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:
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Reagents : Primary/secondary amines (e.g., morpholine, piperazine) or alkoxides.
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Conditions : Microwave irradiation (120–150°C, 30–60 min) in polar aprotic solvents (DMF, DMSO).
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Outcome : Replacement of chlorine with nitrogen- or oxygen-based nucleophiles enhances water solubility and modulates target binding.
Example :
Where Ar = 3-chloro-4-methoxyphenyl group.
Hydrolysis of the Carboxamide Function
The piperidine-4-carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl (reflux, 6–8 h) cleaves the amide bond, yielding piperidine-4-carboxylic acid and the corresponding aniline derivative.
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Basic Hydrolysis : NaOH/EtOH (70°C, 4 h) produces the sodium carboxylate intermediate, which can be reprotonated.
Applications : This reaction is critical for prodrug activation or metabolite studies.
Functionalization of the Triazolopyridazine Core
The 3-methyltriazolo[4,3-b]pyridazine group participates in:
Electrophilic Aromatic Substitution
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 5 or 7 of the pyridazine ring, enabling further reduction to amino derivatives.
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Halogenation : NBS (N-bromosuccinimide) selectively brominates the pyridazine ring, enhancing π-stacking interactions in target binding.
Metal-Catalyzed Cross-Coupling
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Suzuki-Miyaura : Palladium catalysts (Pd(PPh₃)₄) couple boronic acids to the triazolopyridazine, enabling structural diversification .
Piperidine Ring Modifications
The piperidine ring undergoes:
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form quaternary ammonium salts, altering pharmacokinetic properties.
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Reductive Amination : Condensation with aldehydes (e.g., formaldehyde) and NaBH₄ reduces imine intermediates, extending the piperidine’s substituents .
Oxidation and Reduction Reactions
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Oxidation : KMnO₄ oxidizes the piperidine ring’s methyl group to a carboxylic acid under acidic conditions.
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Reduction : H₂/Pd-C reduces the triazolo ring’s double bonds, though this often diminishes biological activity.
Comparative Reactivity Table
Mechanistic Insights
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NAS Selectivity : The chloro group’s meta position to methoxy directs nucleophiles to the para position via resonance stabilization.
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Hydrolysis Kinetics : Acidic conditions cleave the carboxamide 2.3× faster than basic conditions due to protonation of the leaving group.
Research Implications
Structural modifications via these reactions have yielded analogs with:
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Improved IC₅₀ : Brominated triazolopyridazine derivatives show 12 nM inhibition against kinase targets.
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Enhanced Solubility : Amine-substituted phenyl analogs exhibit 4.2-fold higher aqueous solubility.
This reactivity profile positions the compound as a versatile scaffold for oncology and inflammation-focused drug discovery.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its pharmacological properties, particularly as an anti-cancer and anti-inflammatory agent.
1.1 Anti-Cancer Activity
Research has indicated that compounds similar to N-(3-chloro-4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of triazole-containing compounds showed promising activity against breast cancer cells by inducing apoptosis through the modulation of apoptotic pathways .
Case Study:
In a comparative study involving multiple triazole derivatives, the compound was shown to inhibit the proliferation of MCF-7 breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics .
1.2 Anti-Inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Research indicates that similar piperidine derivatives can inhibit pro-inflammatory cytokines and reduce edema in animal models .
Case Study:
A study on a related piperidine derivative showed a reduction in inflammation markers in rats subjected to induced paw edema, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .
Pharmacology
Pharmacological studies have explored the compound’s interactions with various biological targets.
2.1 Neuropharmacology
Preliminary studies suggest that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential for conditions like Alzheimer's disease .
Case Study:
In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential for further development as a neuroprotective agent .
Material Science Applications
Beyond medicinal uses, this compound has potential applications in material science.
3.1 Synthesis of Functional Materials
The compound can be utilized in synthesizing functional materials with specific electronic or optical properties due to its unique chemical structure.
Case Study:
Research has shown that incorporating triazole moieties into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials . This opens avenues for developing advanced materials for electronics and photonics.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The compound’s uniqueness emerges when compared to structurally related analogs. Key differences in substituents, core heterocycles, and biological activities are summarized below:
Structural and Functional Group Comparisons
| Compound Name | Core Structure | Substituents | Biological Activity |
|---|---|---|---|
| N-(3-chloro-4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide (Target Compound) | Triazolo-pyridazine + piperidine | 3-Cl, 4-OCH₃ on phenyl; 3-CH₃ on triazole | Anticancer (IC₅₀: 0.8 µM in breast cancer cells) |
| N-(4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine | Triazolo-pyridazine + piperidine | 4-OCH₃ on phenyl; lacks Cl substituent | Moderate anticancer activity (IC₅₀: 5.2 µM) |
| N-(3-chloro-4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide | Pyridazine + piperidine | 3-Cl, 4-OCH₃ on phenyl; 6-OCH₃ on pyridazine (no triazole) | Antibacterial (MIC: 8 µg/mL vs. S. aureus) |
| 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide | Triazolo-pyridazine + piperidine | 4-CF₃ on phenyl; lacks Cl and OCH₃ | Anticancer (IC₅₀: 1.5 µM in lung cancer cells) |
| N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide | Pyridazine + piperazine | 3-Cl, 4-F on phenyl; 6-CH₃ on pyridazine | Kinase inhibition (p38 MAPK inhibition: 72% at 10 µM) |
Key Observations
Chloro-Methoxy Phenyl Group : The 3-chloro-4-methoxyphenyl group in the target compound significantly enhances selectivity for cancer targets compared to analogs with single substituents (e.g., 4-OCH₃ or 4-CF₃) .
Triazole vs. Pyridazine Cores : Replacement of the triazole ring with pyridazine () reduces anticancer potency, highlighting the triazole’s role in stabilizing target interactions .
Methyl Substitution on Triazole: The 3-CH₃ group on the triazole improves metabolic stability by reducing oxidative degradation, as seen in pharmacokinetic studies (t₁/₂: 6.7 hours vs. 2.1 hours for non-methylated analogs) .
Trifluoromethyl vs. Chloro-Methoxy : The 4-CF₃ substituent () increases lipophilicity but reduces solubility, leading to lower bioavailability (28% vs. 45% for the target compound) .
Mechanistic Insights and Pharmacological Profiles
Target Engagement
The target compound inhibits PI3K/AKT/mTOR signaling in cancer cells, with 10-fold higher affinity for PI3Kα (Kd: 12 nM) compared to analogs lacking the chloro-methoxy group . In contrast, pyridazine-based analogs () primarily target bacterial topoisomerase IV .
Toxicity and Selectivity
- Selectivity Index: The target compound exhibits a 50-fold selectivity for cancer cells over normal fibroblasts (SI: 50 vs. SI: 8 for 4-CF₃ analog) .
- CYP Inhibition : Unlike triazolopyridazine derivatives with bulky substituents (e.g., 3-(propan-2-yl) in ), the target compound shows minimal CYP3A4 inhibition (IC₅₀ > 100 µM), reducing drug-drug interaction risks .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 335.80 g/mol. It features a piperidine ring substituted with a triazolo-pyridazine moiety and a chloro-methoxyphenyl group.
Research suggests that compounds containing triazole and pyridazine rings exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Similar compounds have shown inhibition against enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells by arresting the cell cycle at specific phases (G2/M phase) through caspase activation.
Anticancer Activity
Several studies have investigated the anticancer potential of triazolo-pyridazine derivatives. For instance:
- In Vitro Studies : Compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines (IC50 values ranging from 0.048 µM to 10.5 µM) .
- Mechanism : These compounds often inhibit tubulin polymerization, leading to disrupted mitosis and subsequent apoptosis in cancer cells .
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties:
- Broad Spectrum : They exhibit activity against various bacterial strains and fungi. The specific activity of the compound remains to be fully characterized but is expected to follow this trend based on structural similarities .
Case Studies
- Antimalarial Activity : A related series of compounds was tested for antimalarial efficacy against Plasmodium falciparum, showing promising results with low IC50 values . This indicates potential for further exploration of this compound in malaria treatment.
- Cancer Cell Line Studies : In studies involving lung cancer cell lines (A549), certain triazole derivatives induced significant apoptosis through caspase activation and inhibited tubulin polymerization . This suggests that the compound may share similar mechanisms.
Research Findings
Recent research highlights the importance of structure-activity relationships (SAR) in optimizing the biological activity of triazole-containing compounds:
Q & A
Q. What are efficient synthetic routes for preparing N-(3-chloro-4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide?
- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like HBTU or BOP to activate carboxylic acid intermediates. For example, piperidine-4-carboxamide derivatives are often coupled with triazolopyridazine precursors under anhydrous conditions (e.g., THF, DMF) with a base (e.g., Et₃N). Purification typically involves column chromatography (silica gel) and recrystallization. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How should intermediates and final products be characterized to ensure structural fidelity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm regiochemistry of the triazolopyridazine ring and substitution patterns on the piperidine and aryl groups.
- Mass spectrometry (ESI/HRMS) : Verify molecular weight and fragmentation patterns.
- HPLC : Assess purity (>95%) and monitor stability under storage conditions (e.g., -20°C in inert atmosphere) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid inhalation/contact; compound may exhibit unclassified hazards (refer to SDS for analogs like HD-8810, which highlight no acute toxicity but recommend standard precautions).
- Store in airtight containers away from light and moisture .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency against bromodomain targets like BRD4?
- Methodological Answer :
- Bivalent binding optimization : Modify substituents on the triazolopyridazine (e.g., methyl groups) and piperidine (e.g., methoxyphenyl) to enhance BRD4 affinity. Use surface plasmon resonance (SPR) to measure binding kinetics.
- Cellular assays : Evaluate c-Myc downregulation in cancer cell lines (e.g., MV4-11 leukemia) via qPCR or Western blot. AZD5153, a related bivalent inhibitor, demonstrated IC₅₀ values <100 nM in xenograft models .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antiproliferative vs. anti-inflammatory effects)?
- Methodological Answer :
- Assay standardization : Compare cell lines (e.g., HCT-116 vs. HEK293), exposure times (24–72 hours), and dosing (nM to µM range).
- Off-target profiling : Use kinase/GPCR panels to identify secondary targets.
- Metabolic stability : Assess liver microsome stability to rule out metabolite-driven effects .
Q. How can in vivo efficacy be evaluated for this compound in oncology models?
- Methodological Answer :
- Xenograft studies : Administer compound (e.g., 10–50 mg/kg, oral/IP) in immunodeficient mice bearing tumors (e.g., prostate cancer PDX models). Monitor tumor volume via caliper measurements and validate target engagement via IHC for BRD4 or c-Myc.
- PK/PD analysis : Measure plasma/tissue concentrations via LC-MS/MS and correlate with pharmacodynamic markers .
Q. What green chemistry approaches improve the sustainability of synthesizing triazolopyridazine derivatives?
- Methodological Answer :
- Oxidative ring closure : Replace toxic oxidants (e.g., Cr(VI)) with NaOCl in ethanol, achieving >70% yield with minimal waste.
- Solvent selection : Use ethanol or water instead of DCM/THF.
- Catalyst-free conditions : Leverage microwave-assisted synthesis to reduce reaction times .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
